
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate is an organic compound with the molecular formula C7H15O5PIt is characterized by the presence of a dimethoxyphosphoryl group and a methylpropanoate moiety, which contribute to its distinct chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate typically involves the esterification of 2-methylpropanoic acid with a suitable alcohol in the presence of a dimethoxyphosphorylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical environment, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
- Methyl (2E)-3-(dimethoxyphosphoryl)-2-(methoxyimino)propanoate
- Propanoic acid, 3-(dimethoxyphosphinyl)-2-methyl-, methyl ester
Uniqueness
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the dimethoxyphosphoryl group and the methylpropanoate moiety allows for versatile applications in various fields, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
20521-91-9 |
|---|---|
Molekularformel |
C10H19O5P |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
(1-dimethoxyphosphoryl-2-methylprop-1-enyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H19O5P/c1-7(2)9(11)15-10(8(3)4)16(12,13-5)14-6/h7H,1-6H3 |
InChI-Schlüssel |
PJDYCSULLBHTDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(=C(C)C)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


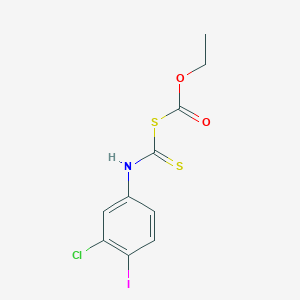

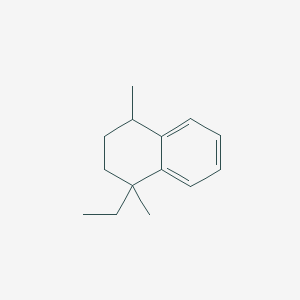
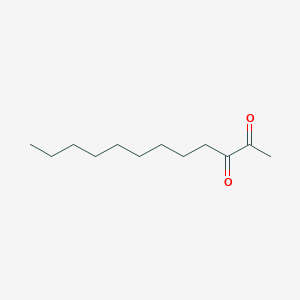
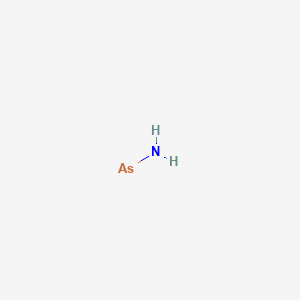
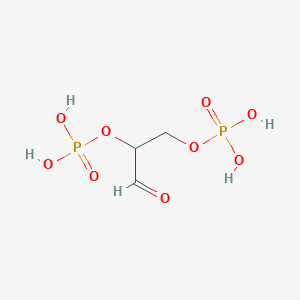


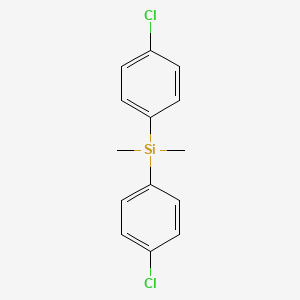


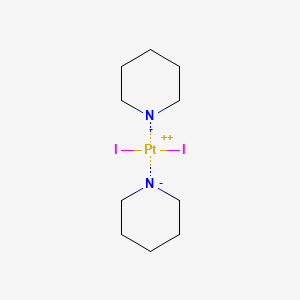
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
